3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the cyclopropylidene group, and attachment of the 3,4-dimethoxybenzyl moiety. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, 3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide may be studied for its potential biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved might include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amides and azabicyclo compounds. Examples might include:
- 3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide analogs with different substituents.
- Other azabicyclo[3.2.1]octane derivatives with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-8-3-13(9-19(18)25-2)12-21-20(23)22-16-6-7-17(22)11-15(10-16)14-4-5-14/h3,8-9,16-17H,4-7,10-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWKGOMHRAAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2C3CCC2CC(=C4CC4)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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